molecular formula C23H16Br2N4O B11703738 2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol

2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol

Cat. No.: B11703738
M. Wt: 524.2 g/mol
InChI Key: GUZYPJLSBZNGOB-XOLIDWHGSA-N
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Description

2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol is a complex organic compound that features a phenol group substituted with bromine atoms and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Bromination: The phenol group is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Condensation with benzaldehyde: The imidazole derivative is then condensed with benzaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination step and automated systems for the condensation reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazole ring, which is a common motif in many biological molecules.

Medicine

Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The imidazole ring is known for its presence in many pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as flame retardants or UV stabilizers.

Mechanism of Action

The mechanism by which 2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol exerts its effects is largely dependent on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The phenol group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and an imidazole ring

Properties

Molecular Formula

C23H16Br2N4O

Molecular Weight

524.2 g/mol

IUPAC Name

2-[(E)-[1-[(E)-benzylideneamino]-4-phenylimidazol-2-yl]iminomethyl]-4,6-dibromophenol

InChI

InChI=1S/C23H16Br2N4O/c24-19-11-18(22(30)20(25)12-19)14-26-23-28-21(17-9-5-2-6-10-17)15-29(23)27-13-16-7-3-1-4-8-16/h1-15,30H/b26-14+,27-13+

InChI Key

GUZYPJLSBZNGOB-XOLIDWHGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C=C(N=C2/N=C/C3=C(C(=CC(=C3)Br)Br)O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=NN2C=C(N=C2N=CC3=C(C(=CC(=C3)Br)Br)O)C4=CC=CC=C4

Origin of Product

United States

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